

Onvansertib in First-Line RAS-mutated mCRC: CRDF-004 Trial Application Note

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Onvansertib

CAS No.: 1034616-18-6

Cat. No.: S538149

[Get Quote](#)

This document summarizes the design, key outcomes, and protocol for the ongoing randomized Phase 2 trial (CRDF-004) evaluating **onvansertib** in combination with standard-of-care for previously untreated RAS-mutated mCRC.

Introduction and Rationale

RAS mutations (KRAS or NRAS) are present in approximately 50% of colorectal cancer cases and are associated with resistance to EGFR-targeted therapies, leaving patients with limited first-line treatment options and poor response to traditional chemotherapy [1]. **Onvansertib** is an investigational, oral, and highly selective inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is crucial for cell cycle progression, specifically mitosis [1] [2]. By disrupting PLK1, **onvansertib** induces apoptosis (programmed cell death) in cancer cells. The rationale for combining **onvansertib** with first-line chemotherapy is to overcome inherent resistance mechanisms and enhance the cytotoxic effect of standard regimens, thereby improving the depth and rate of tumor response [1] [3].

Summary of Clinical Efficacy Data

The efficacy data from the CRDF-004 trial, based on a July 8, 2025, data cut-off and blinded independent central review (BICR) for the intent-to-treat (ITT) population (n=110), is summarized below [2] [4] [5].

Table 1: Objective Response Rate (ORR) in the ITT Population (N=110)

Treatment Arm	Confirmed ORR (%)	6-Month Confirmed ORR (%)	Unconfirmed ORR (%)
Control (SOC alone) (n=37)	30% (11/37)	22% (8/37)	43% (16/37)
20 mg Onvansertib + SOC (n=36)	42% (15/36)	33% (12/36)	50% (18/36)
30 mg Onvansertib + SOC (n=37)	49% (18/37)	46% (17/37)	59% (22/37)

Notes: Confirmed ORR requires a response (Complete or Partial) confirmed by repeat imaging ≥ 4 weeks later. Unconfirmed ORR includes confirmed responses and PRs still on treatment that may yet be confirmed [2].

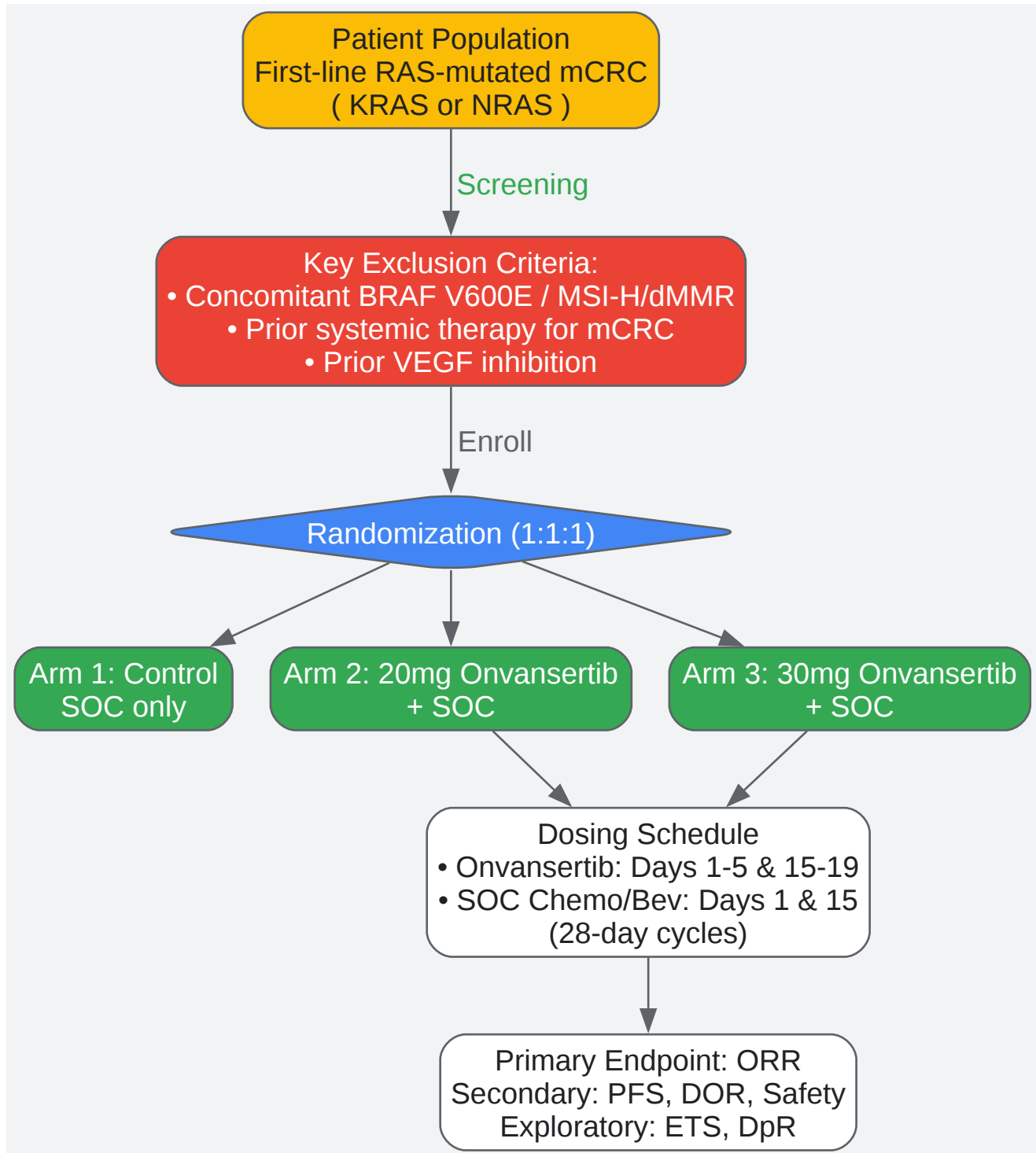
Table 2: Additional Efficacy Endpoints

Endpoint	Control Arm	20 mg Onvansertib + SOC	30 mg Onvansertib + SOC
Early Tumor Shrinkage (ETS)*	Not Reported	Not Reported	Not Reported
Depth of Response (DpR)*	Reference	Deeper than control	Deepest regression
Progression-Free Survival (PFS)	Early trend favors 30mg arm; median PFS not yet reached [2] [4].		

\Spider plot data demonstrated a dose-dependent effect, with the 30 mg dose cohort achieving the deepest tumor regressions [2] [6].*

Experimental Protocol & Trial Design

The following workflow outlines the structure of the CRDF-004 trial:



[Click to download full resolution via product page](#)

Figure 1: CRDF-004 Trial Workflow.

Key Protocol Details:

- **Standard of Care (SOC):** FOLFIRI (leucovorin, fluorouracil, irinotecan) **or** FOLFOX (leucovorin, fluorouracil, oxaliplatin), plus bevacizumab [2] [4].
- **Onvansertib Dosing:** Administered orally at 20 mg or 30 mg, once daily on Days 1-5 and 15-19 of each 28-day cycle [4].
- **Key Eligibility:**
 - Histologically confirmed mCRC with a documented KRAS or NRAS mutation [5].
 - No prior systemic therapy for metastatic disease [5].
 - ECOG performance status of 0 or 1 [4].
- **Key Exclusion Criteria:**
 - Concomitant BRAF V600E mutation or MSI-H/dMMR status [5].
 - Prior treatment with bevacizumab or other VEGF inhibitors [3] [5].

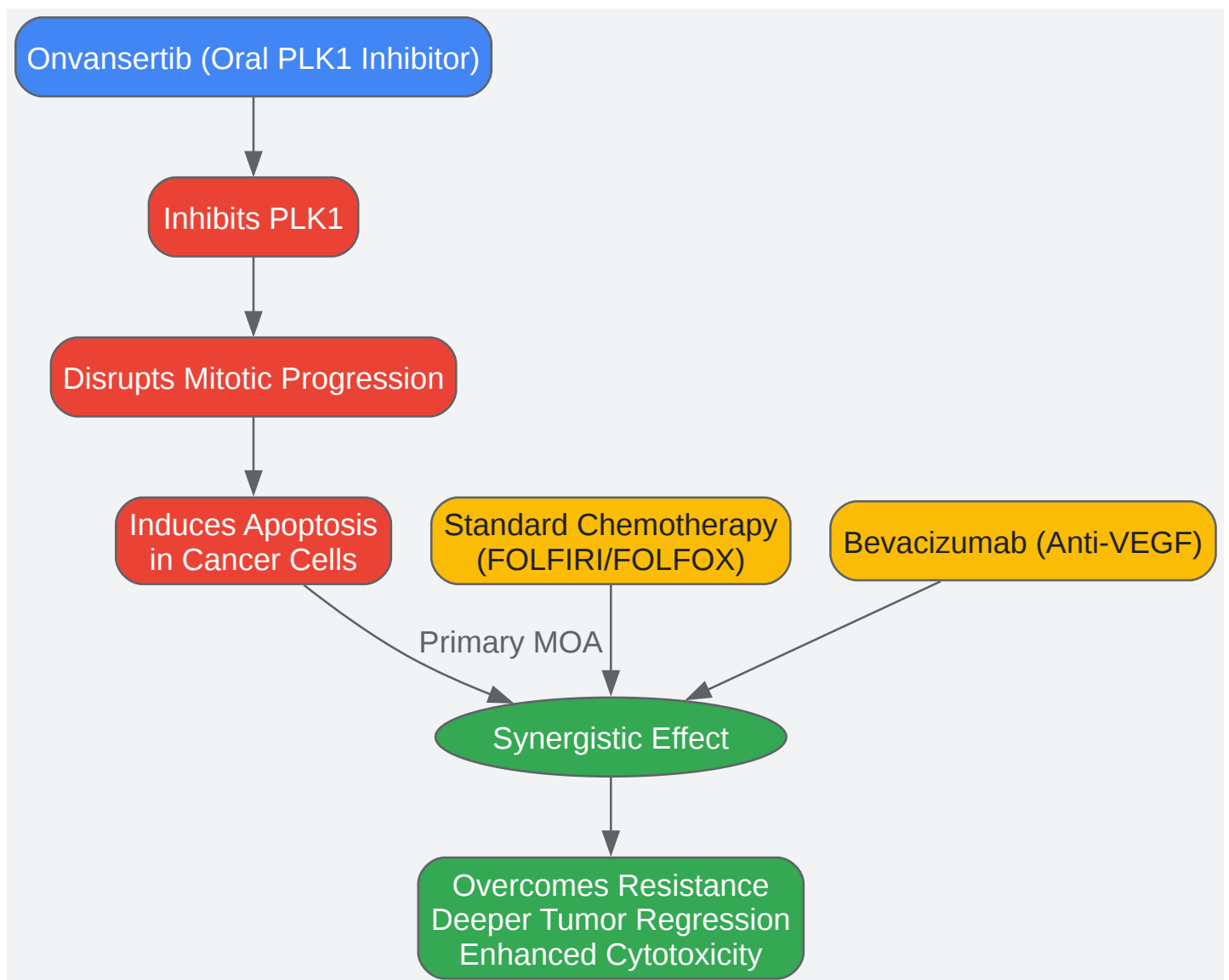
Safety and Tolerability Profile

A safety analysis of 104 patients demonstrated that **onvansertib** in combination with chemotherapy and bevacizumab was well-tolerated [2] [4] [5].

- **Overall Profile:** No major or unexpected toxicities were observed. The safety profile was consistent with the known effects of the FOLFIRI/bevacizumab regimen [1] [2].
- **Common Adverse Events (AEs):** The most common treatment-emergent AE associated with **onvansertib** was **neutropenia** [2] [4]. Grade 3 or higher AEs were reported as infrequent [1] [2].

Mechanism of Action and Translational Rationale

The biological rationale for combining **onvansertib** with chemotherapy is rooted in its targeted action on a key cell-cycle regulator. The following diagram illustrates its mechanism and role in treatment.



[Click to download full resolution via product page](#)

Figure 2: **Onvansertib's** Mechanism of Action (MOA) and Synergy.

Preclinical studies in KRAS-mutant CRC models have shown that **onvansertib** can inhibit the hypoxia pathway and exhibit robust antitumor activity in combination with bevacizumab by inhibiting angiogenesis [3]. A key translational finding from a prior second-line trial indicated that patients with **no prior exposure to bevacizumab** had a dramatically higher ORR (76.9% vs. 10.0%) and longer median PFS (14.9 vs. 6.6 months) with **onvansertib** treatment, suggesting that prior bevacizumab may contribute to resistance [3]. This finding directly informed the design of the first-line CRDF-004 trial, which excludes patients with prior VEGF inhibition [3] [5].

Conclusion and Future Directions

The addition of **onvansertib** to first-line SOC demonstrates a **dose-dependent improvement in confirmed ORR** and early trends in PFS, with a manageable safety profile [2]. These data suggest **onvansertib** has the potential to become a novel therapeutic option for the first-line treatment of RAS-mutated mCRC.

Cardiff Oncology has announced plans to engage with the FDA based on these results to advance the program into a registrational trial (CRDF-005). An update on the first-line mCRC program is expected by the first quarter of 2026 [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Onvansertib Shows Promising Early Efficacy in First-Line ... [targetedonc.com]
2. Cardiff Oncology Announces Positive Data from Ongoing ... [investors.cardiffoncology.com]
3. A Single-Arm, Phase II Trial [pubmed.ncbi.nlm.nih.gov]
4. First-Line Onvansertib Plus Bevacizumab and Chemo ... [onclive.com]
5. Onvansertib Exhibits Encouraging Responses in RAS- ... [cancernetwork.com]
6. Cardiff Oncology Announces Positive Initial Data from First- ... [investors.cardiffoncology.com]

To cite this document: Smolecule. [Onvansertib in First-Line RAS-mutated mCRC: CRDF-004 Trial Application Note]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538149#onvansertib-first-line-ras-mutated-mcrc-treatment-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com